molecular formula C6H10ClN3O B12823356 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol

2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol

Cat. No.: B12823356
M. Wt: 175.61 g/mol
InChI Key: XVNLMTCYLPIRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol (CAS 799815-12-6) is a chemical building block of significant interest in medicinal and synthetic chemistry research. This compound, with a molecular formula of C6H10ClN3O and a molecular weight of 175.62 g/mol , features a functionalized imidazole core. Its structure, which includes a chloro substituent, a methyl group, and an ethanol-amine side chain, makes it a valuable scaffold for the synthesis of more complex molecules . The presence of the aminoethanol group is a key functional handle for further chemical modifications, allowing researchers to develop novel compounds for various applications. The primary research value of this reagent lies in its role as a versatile synthetic intermediate. It is utilized in the design and construction of molecules with potential pharmacological activities, particularly as a precursor in the development of histamine H3 receptor ligands or other imidazole-based bioactive compounds. The specific substitution pattern on the imidazole ring can be critical for modulating the electronic properties and binding affinity of the resulting molecules. As a specialist intermediate, it is essential for in vitro research applications in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic applications .

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

2-[(5-chloro-2-methyl-1H-imidazol-4-yl)amino]ethanol

InChI

InChI=1S/C6H10ClN3O/c1-4-9-5(7)6(10-4)8-2-3-11/h8,11H,2-3H2,1H3,(H,9,10)

InChI Key

XVNLMTCYLPIRCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)Cl)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylimidazole with ethanolamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Imidazole Modifications

The table below highlights structural differences between the target compound and key analogs:

Compound Name Substituents (Position) Key Functional Groups Reference
2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol 4-Cl, 2-CH₃, 5-NHCH₂CH₂OH Aminoethanol, Chloro, Methyl Target
2-Amino-1-(1H-imidazol-5-yl)ethanol 5-NHCH₂CH₂OH (no Cl/CH₃) Aminoethanol
2-Butyl-5-chloro-1H-imidazole-4-methanol 2-C₄H₉, 5-Cl, 4-CH₂OH Butyl, Chloro, Methanol
(2-Phenyl-1H-imidazol-5-yl)methanol 2-Ph, 5-CH₂OH Phenyl, Methanol
5-Methyl-2-phenyl-1H-imidazole-4-methanol 5-CH₃, 2-Ph, 4-CH₂OH Phenyl, Methyl, Methanol

Key Observations :

  • Chloro vs. Phenyl Groups : Chloro (electron-withdrawing) at position 4 in the target compound contrasts with phenyl (electron-donating) in , affecting ring reactivity and solubility.
  • Aminoethanol vs. Methanol: The 5-aminoethanol group in the target enhances hydrogen-bonding capacity compared to methanol in .
  • Steric Effects : The 2-methyl group in the target provides moderate steric hindrance, while analogs like (2-butyl) exhibit bulkier substituents.

Reactivity Trends

  • Electrophilic Substitution : The 4-chloro group deactivates the imidazole ring, reducing susceptibility to electrophilic attacks compared to phenyl-substituted analogs .
  • Nucleophilic Sites: The 5-aminoethanol group serves as a nucleophilic center, enabling derivatization (e.g., acylation) akin to ’s sulfonamide formation .

Physicochemical Properties

Solubility and Polarity

  • Target Compound: The aminoethanol group enhances water solubility relative to phenyl- or butyl-substituted analogs .
  • Lipophilicity : The 4-chloro and 2-methyl groups increase logP compared to unsubstituted derivatives like .

Spectroscopic Data

  • 1H-NMR : Expected δ ~2.5 ppm for 2-CH₃ (cf. δ 2.51 in ) and δ ~3.7–4.0 ppm for NHCH₂CH₂OH protons .
  • Stability : The chloro group may enhance stability against oxidation compared to nitro-substituted imidazoles (e.g., ’s nitro group) .

Tyrosinase Inhibition Potential

Chloro and methyl groups may modulate activity by altering electron distribution .

Receptor Binding

  • The chloro group may enhance affinity via hydrophobic interactions .
  • Antitumor Activity: Imidazole derivatives with sulfonamide groups () exhibit antitumor effects; the target’s aminoethanol group could be optimized for similar applications .

Biological Activity

The compound 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol is a derivative of imidazole that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol features a chloro-substituted imidazole ring attached to an aminoethanol moiety. The presence of the imidazole ring is significant, as it is known for its role in various biological processes.

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol have shown activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymatic pathways.

CompoundTarget OrganismMIC (µg/mL)Reference
2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanolStaphylococcus aureus15
2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanolEscherichia coli20

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. Studies suggest that they can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Cancer Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)10.5
HepG2 (liver cancer)12.3

The biological activity of 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • DNA Interaction : Some studies indicate that imidazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol). The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.

Research on Anticancer Properties

In a separate investigation focusing on the anticancer effects of imidazole derivatives, researchers found that treatment with 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol resulted in reduced viability of cancer cells in vitro. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chloro-2-methyl-1H-imidazole-5-amine with ethylene oxide or its derivatives under basic conditions. For example:

  • Step 1: Dissolve 4-chloro-2-methyl-1H-imidazole-5-amine in anhydrous ethanol.
  • Step 2: Add ethylene oxide dropwise under nitrogen atmosphere at 0–5°C.
  • Step 3: Stir at room temperature for 12–24 hours.
  • Step 4: Isolate the product via vacuum filtration and recrystallize from methanol/water.

Key Variables:

  • Solvent: Ethanol or methanol improves solubility .
  • Temperature: Lower temperatures (0–5°C) minimize side reactions .
  • Catalyst: Tetrakis(dimethylamino)ethylene (TDAE) can enhance reaction efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., δ 3.6–4.0 ppm for -CH2OH; δ 6.8–7.2 ppm for imidazole protons) .
  • IR Spectroscopy: Identify functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C-Cl at 650–750 cm⁻¹) .
  • X-ray Crystallography: Resolve 3D structure using SHELX software (e.g., SHELXL for refinement) .

Q. What purity assessment protocols are recommended for this compound?

Methodological Answer:

  • Elemental Analysis: Compare calculated vs. experimental C, H, N, Cl content (e.g., ±0.3% deviation acceptable) .
  • HPLC: Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min .
  • Melting Point: Consistency across batches (e.g., 205–208°C) indicates purity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products at m/z 350–400).
  • Optimization:
    • Microwave-assisted synthesis: Reduces reaction time from 24h to 2h with 85% yield .
    • Protecting Groups: Temporarily protect the amino group with Boc to prevent side reactions .

Data Contradiction Note:
Ethanol as a solvent gives higher yields in some studies (65%) but lower in others (58%) due to trace moisture; use molecular sieves to mitigate .

Q. How are spectral data contradictions resolved (e.g., variable NMR shifts)?

Methodological Answer:

  • Solvent Effects: DMSO-d6 vs. CDCl3 can cause δ ±0.2 ppm shifts for -NH protons.
  • Dynamic Effects: Variable temperature NMR (e.g., 25°C vs. 50°C) resolves tautomerism in imidazole rings .
  • Cross-Validation: Compare with computational NMR (DFT/B3LYP/6-31G**) .

Q. What crystallographic challenges arise, and how are they addressed using SHELX?

Methodological Answer:

  • Challenge: Poor crystal quality due to hygroscopicity.
  • Solution: Grow crystals in anhydrous methanol at 4°C and use SHELXD for phasing .
  • Refinement: Apply TWIN commands in SHELXL for twinned data .

Q. How can computational docking predict biological activity?

Methodological Answer:

  • Target Selection: Use enzymes with imidazole-binding pockets (e.g., cytochrome P450).
  • Software: AutoDock Vina with AMBER force field.
  • Validation: Compare docking poses with X-ray structures of analogous compounds (RMSD <2.0 Å) .

Q. What strategies link structural modifications to activity in drug discovery?

Methodological Answer:

  • SAR Studies:
    • Replace -CH2OH with -COOH to enhance solubility .
    • Substitute 4-chloro with -CF3 to improve metabolic stability .
  • In Vitro Testing: Screen against cancer cell lines (e.g., IC50 <10 µM in MCF-7) .

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